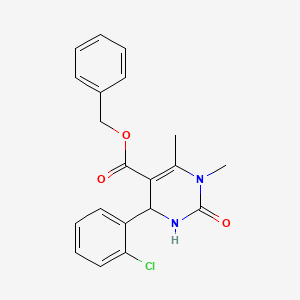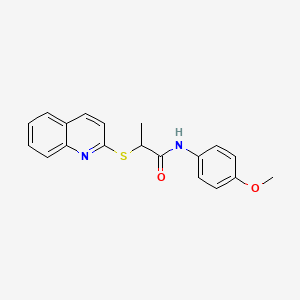
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as MDP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a critical role in the metabolism of dopamine and other monoamines in the brain. MDP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating the role of MAO-B in various biological processes.
Wirkmechanismus
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride works by inhibiting the activity of MAO-B, an enzyme that is responsible for the breakdown of dopamine and other monoamines in the brain. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, leading to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including increased dopamine levels, improved cognitive function, and reduced inflammation. In addition, this compound has been shown to have neuroprotective effects, protecting against oxidative stress and other forms of cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in lab experiments is its potent inhibitory effects on MAO-B, making it a valuable tool for investigating the role of this enzyme in various biological processes. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, including investigating its potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, further research is needed to elucidate the mechanisms underlying its neuroprotective effects and to determine the optimal dosing and administration strategies for this compound. Finally, this compound may have potential applications in other areas of medicine, such as the treatment of inflammatory disorders and cancer.
Synthesemethoden
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be synthesized using a variety of methods, including the reaction of 4-morpholinylacetylene with 1,1-diphenyl-3-buten-1-ol in the presence of a palladium catalyst. This reaction results in the formation of this compound as a hydrochloride salt, which can be purified using standard methods.
Wissenschaftliche Forschungsanwendungen
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been used extensively in scientific research, particularly in the field of neuroscience. Its potent inhibitory effects on MAO-B make it a valuable tool for investigating the role of this enzyme in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
5-morpholin-4-yl-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2.ClH/c23-21(19-9-3-1-4-10-19,20-11-5-2-6-12-20)13-7-8-14-22-15-17-24-18-16-22;/h1-6,9-12,23H,13-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDVFCNFUDSJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)


![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)
![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)

